molecular formula C12H9NO2 B13872768 3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile

3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile

Cat. No.: B13872768
M. Wt: 199.20 g/mol
InChI Key: AUCNMMMCYLJLHX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile is an organic compound with a unique structure that includes a furan ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile

InChI

InChI=1S/C12H9NO2/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5H,7H2,1H3

InChI Key

AUCNMMMCYLJLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N

Origin of Product

United States

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